molecular formula C37H57NO10S B1384067 (+)-Alpha-tocopherol sulfo-nhs succinate CAS No. 1644658-47-8

(+)-Alpha-tocopherol sulfo-nhs succinate

Cat. No. B1384067
M. Wt: 707.9 g/mol
InChI Key: FGNSJITXQYOLGG-BARWUUTPSA-N
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Description

“(+)-Alpha-tocopherol sulfo-nhs succinate” is a compound with a molecular weight of 707.93 . It is a white solid used as a reagent for preparing active esters in peptide synthesis .


Synthesis Analysis

NHS esters, such as “(+)-Alpha-tocopherol sulfo-nhs succinate”, are the most important activated esters used in many different bioconjugation techniques . They are sensitive to air moisture and water traces in solvents . Sulfo-NHS esters are identical to NHS esters except that they contain a sulfonate (–SO3) group on the N-hydroxysuccinimide ring . This charged group has no effect on the reaction chemistry, but it does tend to increase the water-solubility of crosslinkers containing them .


Molecular Structure Analysis

The IUPAC name of “(+)-Alpha-tocopherol sulfo-nhs succinate” is 2,5-dioxo-1- { [4-oxo-4- ( { (2R)-2,5,7,8-tetramethyl-2- [ (4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-yl}oxy)butanoyl]oxy}-3-pyrrolidinesulfonic acid .


Chemical Reactions Analysis

NHS esters are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides . They react with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .


Physical And Chemical Properties Analysis

“(+)-Alpha-tocopherol sulfo-nhs succinate” is a white solid . It has a melting point of over 250°C . It should be stored at 0-8°C .

Scientific Research Applications

Anticancer Properties and Formulations

Lyophilised Liposome-Based Formulations

(+)-Alpha-tocopherol succinate (alpha-TOS) has been developed into a stable lyophilised liposome-based formulation, demonstrating potential for clinical medicine applications due to its selective toxicity to cancer cells and anticancer activity. This formulation preserves the size distribution, lipid, and alpha-TOS contents during storage, indicating good physical and chemical stability suitable for medical applications (Koudelka et al., 2010).

Selective Cancer Cell Killing

Alpha-TOS has been found to selectively kill cancer cells while being non-toxic to normal cells. This property suggests its potential for cancer therapy and prevention without significant side effects, highlighting its specificity towards malignant or transformed phenotypes across various cancer cell lines (Neuzil et al., 2001).

Biochemical Applications

Quantification of NHS and Sulfo-NHS

A novel hydrophilic interaction chromatography (HILIC) method has been developed for the quantification of N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide (sulfo-NHS), crucial for identifying reagent impurities or degradation in NHS esters used across various bioconjugation techniques. This method achieves a detection limit suitable for most applications, demonstrating the importance of NHS esters in biochemical research (Klykov & Weller, 2015).

Mechanisms of Action in Cancer Therapy

Mitochondrial Role in Apoptosis

Research indicates that alpha-TOS induces apoptosis in cancer cells by destabilizing mitochondrial structures, leading to the generation of free radicals, activation of caspases, and relocalization of critical apoptotic factors. This mitochondrial-centric mechanism of action underscores the potential of alpha-TOS as an anticancer agent, advocating further studies to assess its utility in cancer therapeutics (Weber et al., 2003).

Future Directions

The future directions of “(+)-Alpha-tocopherol sulfo-nhs succinate” could involve its continued use in bioconjugation techniques and peptide synthesis . Its increased water solubility due to the sulfonate group could make it particularly useful in applications requiring water-soluble crosslinkers .

properties

IUPAC Name

2,5-dioxo-1-[4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H57NO10S/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-37(8)21-19-29-28(7)34(26(5)27(6)35(29)47-37)46-32(40)17-18-33(41)48-38-31(39)22-30(36(38)42)49(43,44)45/h23-25,30H,9-22H2,1-8H3,(H,43,44,45)/t24-,25-,30?,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNSJITXQYOLGG-BARWUUTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H57NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Alpha-tocopherol sulfo-nhs succinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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